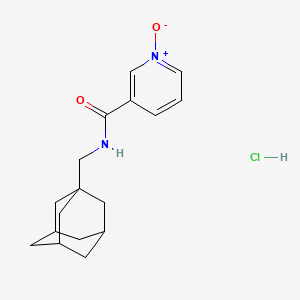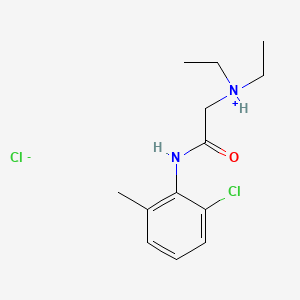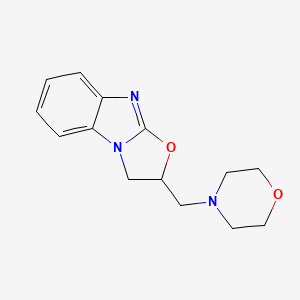
Propanamide, N-(aminocarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a propionyl group attached to the nitrogen atom of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionylurea can be synthesized through several methods. One common method involves the reaction of propionyl chloride with urea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding propionylurea as the primary product.
Industrial Production Methods
In an industrial setting, propionylurea can be produced by reacting propionic acid with urea in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Propionylurea undergoes various chemical reactions, including:
Oxidation: Propionylurea can be oxidized to form propionic acid and urea.
Reduction: It can be reduced to form propionamide and ammonia.
Substitution: Propionylurea can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Propionic acid and urea.
Reduction: Propionamide and ammonia.
Substitution: Halogenated derivatives of propionylurea.
Wissenschaftliche Forschungsanwendungen
Propionylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Propionylurea derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of propionylurea derivatives in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of propionylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific derivative of propionylurea being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylurea: Similar in structure but with a phenyl group instead of a propionyl group.
Methylurea: Contains a methyl group instead of a propionyl group.
Ethylurea: Contains an ethyl group instead of a propionyl group.
Uniqueness of Propionylurea
Propionylurea is unique due to the presence of the propionyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
5426-52-8 |
|---|---|
Molekularformel |
C4H8N2O2 |
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
N-carbamoylpropanamide |
InChI |
InChI=1S/C4H8N2O2/c1-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
InChI-Schlüssel |
KKACJTWOOFIGAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)

![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)










